6-(Trifluoromethoxy)-2-(trifluoromethyl)-1h-indole
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Overview
Description
6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-indole is a fluorinated heterocyclic compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups on an indole ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the radical trifluoromethylation of indole derivatives, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . Another method involves the use of trifluoromethyl sulfonates as trifluoromethylating agents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.
Major Products Formed
Oxidation: Formation of trifluoromethoxy and trifluoromethyl-substituted indole oxides.
Reduction: Formation of reduced indole derivatives with preserved trifluoromethoxy and trifluoromethyl groups.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a candidate for drug development due to its unique pharmacokinetic properties imparted by the fluorine atoms.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy and trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to hydrophobic pockets in proteins. This binding can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)-1H-indole: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
2-(Trifluoromethyl)-1H-indole: Lacks the trifluoromethoxy group and has the trifluoromethyl group at a different position.
6-(Trifluoromethoxy)-1H-indole: Lacks the trifluoromethyl group, leading to variations in reactivity and applications.
Uniqueness
6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-indole is unique due to the simultaneous presence of both trifluoromethoxy and trifluoromethyl groups, which impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various scientific and industrial applications .
Properties
IUPAC Name |
6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F6NO/c11-9(12,13)8-3-5-1-2-6(4-7(5)17-8)18-10(14,15)16/h1-4,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVWASCWXQRTQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)NC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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